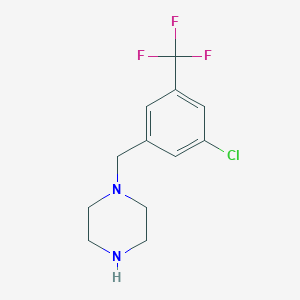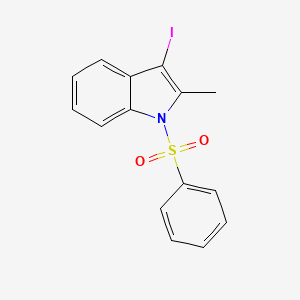
3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole: is a chemical compound with the molecular formula C14H11IN2O2S and a molecular weight of 398.22 g/mol . This compound belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are often used in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves the iodination of 2-methyl-1-(phenylsulfonyl)-1H-indole. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the phenylsulfonyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the phenylsulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-methyl-1-(phenylsulfonyl)-1H-indole.
Substitution: Formation of 3-azido-2-methyl-1-(phenylsulfonyl)-1H-indole or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the interactions of indole derivatives with biological targets, such as enzymes and receptors .
Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used as a lead compound for developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole is not well-documented. like other indole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-(phenylsulfonyl)-1H-indole
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole
- 3-Chloro-2-methyl-1-(phenylsulfonyl)-1H-indole
Comparison: 3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the iodine atom at the 3-position of the indole ring. This iodine atom can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. The phenylsulfonyl group enhances the compound’s stability and solubility, making it more suitable for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C15H12INO2S |
|---|---|
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodo-2-methylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
YMEMBPJQNCHFMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



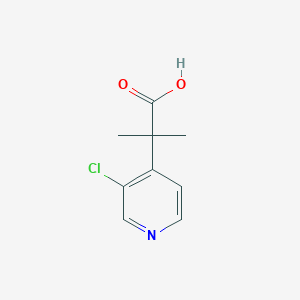
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
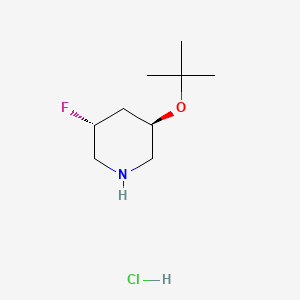

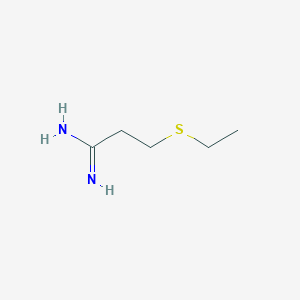
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

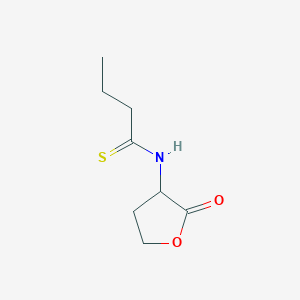
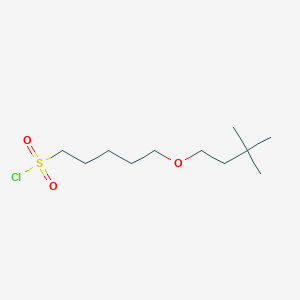
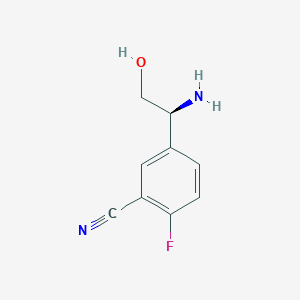
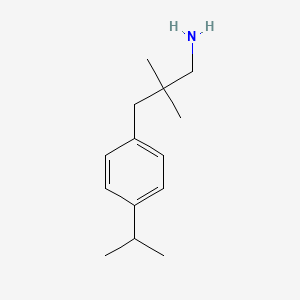
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
